molecular formula C12H13N3O B1469925 4-(Benzyloxy)-N-methyl-2-pyrimidinamine CAS No. 927803-74-5

4-(Benzyloxy)-N-methyl-2-pyrimidinamine

Cat. No. B1469925
CAS RN: 927803-74-5
M. Wt: 215.25 g/mol
InChI Key: PPFRAYUPDAVQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-N-methyl-2-pyrimidinamine (4-BMP) is an organic compound belonging to the class of pyrimidinamines. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. 4-BMP has been widely studied in recent years due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of 4-BMP.

Scientific Research Applications

4-(Benzyloxy)-N-methyl-2-pyrimidinamine has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal activity. It has also been used as a model compound for the study of enzyme-catalyzed reactions, such as the oxidation of amines and the hydrolysis of esters.

Mechanism of Action

The precise mechanism of action of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine is not yet fully understood. However, it is known that the compound binds to certain enzymes, such as cytochrome P450, and inhibits their activity. This inhibition leads to the inhibition of the metabolism of certain drugs, resulting in an increased concentration of the drug in the body.
Biochemical and Physiological Effects
4-(Benzyloxy)-N-methyl-2-pyrimidinamine has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal activity. In addition, it has been shown to have an inhibitory effect on the metabolism of certain drugs. The compound has also been shown to have an effect on the production of certain hormones, such as cortisol and aldosterone.

Advantages and Limitations for Lab Experiments

The use of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized in a short amount of time. Furthermore, it is soluble in a variety of solvents, making it easy to work with in the laboratory. However, the compound is not very stable, and it can decompose over time if not stored properly.

Future Directions

The potential applications of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine are still being explored. Some of the possible future directions include the use of the compound in the development of new drugs, the study of its effects on other enzymes, and the investigation of its potential as an anti-cancer agent. Additionally, the compound could be used as a model for the study of other pyrimidinamines.

properties

IUPAC Name

N-methyl-4-phenylmethoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-13-12-14-8-7-11(15-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFRAYUPDAVQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-N-methyl-2-pyrimidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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